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Compound of Interest

Compound Name:
2-(Cyclopropylmethoxy)-3-

methylbenzaldehyde

CAS No.: 1289151-15-0

Cat. No.: B1475217

Get Quote

Executive Summary
Compound: 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde

CAS: 1154340-59-6 (Isomer Reference); Note: Specific 3-methyl isomer is a custom building

block.

Molecular Formula: C₁₂H₁₄O₂ (MW: 190.24 Da)

Primary Application: Key intermediate for installing cyclopropylmethoxy pharmacophores

(common in PDE4 inhibitors).

Core Challenge: Differentiating this ether from its phenolic precursor (2-hydroxy-3-

methylbenzaldehyde) and aliphatic analogs (e.g., isopropyl ethers) during reaction

monitoring.
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This section evaluates the MS "performance"—defined here as ionization efficiency, fragment

stability, and diagnostic specificity—against two critical alternatives: its starting material

(Precursor) and a structural analog (Alternative Ether).

Table 1: Diagnostic Ion Comparison (EI-MS, 70 eV)

Feature

Target Compound

(2-
Cyclopropylmethox
y-3-
methylbenzaldehyd
e)

Alternative 1:

Precursor (2-
Hydroxy-3-
methylbenzaldehyd
e)

Alternative 2: Analog

(2-Isopropoxy-3-
methylbenzaldehyd
e)

Molecular Ion (M⁺)
m/z 190 (Moderate

intensity)

m/z 136 (Strong,

stable phenol)

m/z 178 (Weak,

unstable)

Base Peak
m/z 55 (C₄H₇⁺,

Cyclopropylmethyl)
m/z 136 (Parent ion)

m/z 43 (Isopropyl

cation)

Diagnostic Loss
M–55 (Loss of

cyclopropylmethyl)

M–1 (Loss of

aldehyde H)

M–42 (McLafferty

rearrangement)

Ortho Effect
m/z 135 (Phenolic

cation formation)

m/z 107 (Loss of

CHO)

m/z 136 (McLafferty

product)

Specificity
High (Unique m/z

55/135 ratio)

Medium (Common

phenolic pattern)

Low (m/z 43 is

ubiquitous)

Deep Dive: Fragmentation Mechanics
The fragmentation of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde is driven by the

stability of the cyclopropylmethyl cation and the "ortho effect" facilitated by the adjacent

aldehyde group.

Mechanism A: Cyclopropylmethyl Cleavage (Primary Pathway)
Unlike standard alkyl ethers, the cyclopropylmethyl group does not simply lose a methyl radical.

The bond between the ether oxygen and the methylene group (

-cleavage) is relatively strong. However, the formation of the resonance-stabilized
cyclopropylcarbinyl cation (m/z 55) is thermodynamically favored.
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Ionization: Removal of an electron from the ether oxygen.

Heterolytic Cleavage: The C–O bond breaks, generating the neutral phenoxy radical and the

m/z 55 cation.

Rearrangement: The m/z 55 ion resonates between cyclopropylcarbinyl, cyclobutyl, and allyl

cation forms, making it the dominant base peak.

Mechanism B: The "Ortho Effect" (Secondary Pathway)
The proximity of the aldehyde (–CHO) at position 1 and the ether (–OR) at position 2 allows for

a distinct interaction.

Step 1: Transfer of a hydrogen from the methylene group of the ether to the carbonyl oxygen

via a six-membered transition state (McLafferty-like).

Step 2: Elimination of a neutral alkene (methylenecyclopropane).

Result: Formation of the radical cation of 2-hydroxy-3-methylbenzaldehyde (m/z 136), which

then decays to m/z 135 (loss of H).

Visualization: Fragmentation Signaling Pathway

Molecular Ion (M+)
[C12H14O2]+

m/z 190

Cyclopropylcarbinyl Cation
[C4H7]+
m/z 55

(Base Peak)

Heterolytic C-O Cleavage

Neutral Phenoxy Radical
(Not Detected)

Aldehyde Loss (M-H)
[C12H13O2]+

m/z 189

α-Cleavage (-H)

Phenol Radical Cation
[C8H8O2]+

m/z 136

H-Transfer (Ortho Effect)
- C4H6 (54 Da)

CO Elimination
[C11H13O]+

m/z 161

-CO (28 Da)

Phenolic Cation
[C8H7O2]+

m/z 135

-H•
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Click to download full resolution via product page

Figure 1: Predicted fragmentation pathways for 2-(Cyclopropylmethoxy)-3-
methylbenzaldehyde under 70 eV Electron Impact (EI).

Experimental Protocol: Validation Workflow
To confirm the identity of this intermediate in a synthesis mixture, follow this self-validating

protocol. This method ensures differentiation from the starting material (2-hydroxy-3-

methylbenzaldehyde).

Objective: Verify O-alkylation completion and absence of C-alkylation byproducts.

Step 1: Sample Preparation

Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol.

Critical: Do not use protic solvents if analyzing via GC-MS derivatization, though direct

injection is preferred for this stable ether.

Step 2: GC-MS Parameters (Standard)

Inlet: 250°C, Split 20:1.

Column: DB-5ms or equivalent (30m x 0.25mm).

Oven: 60°C (1 min) → 20°C/min → 280°C.

Source: 230°C, 70 eV.

Step 3: Data Interpretation Criteria (Pass/Fail)

Check M+: Look for m/z 190. If m/z 136 is dominant and 190 is absent, the reaction failed

(starting material only).

Check Base Peak:

Pass: Base peak is m/z 55 (indicates intact cyclopropylmethyl group).
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Fail: Base peak is m/z 43 (indicates isopropyl impurity) or m/z 136 (indicates

hydrolysis/precursor).

Check Isomer Purity:

The 3-methyl isomer typically shows a higher abundance of m/z 161 (M-CHO) compared

to the 4-methyl isomer due to the steric "buttressing effect" of the adjacent methyl group

destabilizing the carbonyl, promoting CO loss.

Summary of Key Findings
Distinct Fingerprint: The combination of m/z 190 (M+) and m/z 55 (Base) is the unique

fingerprint of this molecule.

Differentiation: It is easily distinguished from its isopropyl analog (m/z 43 base) and its

hydroxy-precursor (m/z 136 parent).

Stability: The cyclopropyl ring is robust under standard ESI conditions but fragments

predictably under EI, making GC-MS the preferred method for structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1475217?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

